molecular formula C11H13ClFNO2 B2374694 Tert-butyl 2-amino-6-chloro-4-fluorobenzoate CAS No. 2248338-99-8

Tert-butyl 2-amino-6-chloro-4-fluorobenzoate

Cat. No.: B2374694
CAS No.: 2248338-99-8
M. Wt: 245.68
InChI Key: OHRFBWJJWIXHDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-chloro-4-fluorobenzoate is an organic compound with the molecular formula C11H13ClFNO2. This compound is notable for its aromatic ring structure, which includes chlorine and fluorine substituents, as well as an amino group and a tert-butyl ester. These functional groups make it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6-chloro-4-fluorobenzoate typically involves the esterification of 2-amino-6-chloro-4-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: Amino derivatives.

    Ester Hydrolysis: 2-amino-6-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-6-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino, chloro, and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-chloro-6-fluorobenzoate
  • Tert-butyl 2-amino-6-chloro-4-bromobenzoate
  • Tert-butyl 2-amino-6-chloro-4-methylbenzoate

Uniqueness

Tert-butyl 2-amino-6-chloro-4-fluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of chlorine and fluorine atoms on the aromatic ring, along with the amino and ester groups, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-amino-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(12)4-6(13)5-8(9)14/h4-5H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRFBWJJWIXHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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